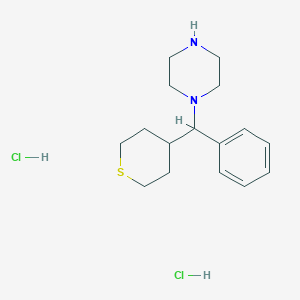

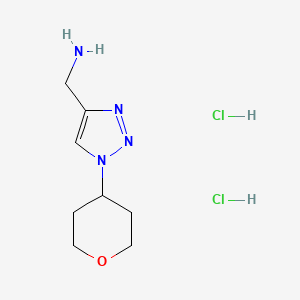

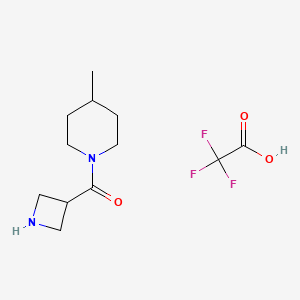

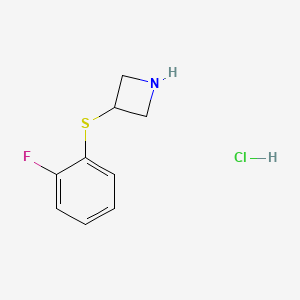

![molecular formula C13H17N3 B1480823 6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-63-3](/img/structure/B1480823.png)

6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Pyrazole is a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are part of a broader class of compounds known as azoles. Pyrazoles are known for their wide range of biological activities and are used in various scientific applications.

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of “6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” would include additional cyclobutyl and cyclopropylmethyl groups attached to the pyrazole ring.

Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. For instance, they can undergo reactions with ozone, exhibiting different reaction kinetics depending on the specific pyrazole compound . They can also participate in multicomponent reactions, contributing to the synthesis of a wide range of bioactive chemicals .

Physical and Chemical Properties Analysis

Pyrazoles are weak bases, with their basicity highly dependent on the nature of their substituent groups . They can act as weak bases or acids .

Applications De Recherche Scientifique

Anticancer Properties

Research into imidazo[1,2-b]pyrazole derivatives has shown promising anticancer properties. For instance, derivatives like imidazo[4,5-b]pyridines have been identified as mitotic inhibitors with notable antitumor activity in mice, indicating potential applications in cancer therapy (Temple, Rose, Comber, & Rener, 1987)[https://consensus.app/papers/synthesis-anticancer-agents-imidazo45cpyridines-temple/f29c056330ad5613a7f7130a5e58bbe4/?utm_source=chatgpt]. Furthermore, benzimidazoles-imidazo[1,2-a]pyrazine conjugates have demonstrated antitumor activity across a broad range of human cancer cell lines, suggesting a valuable scaffold for developing novel anticancer agents (Singh, Luxami, & Paul, 2019)[https://consensus.app/papers/synthesis-benzimidazolesimidazo12apyrazine-singh/7f0d9df2dfec5b22b539200262078e2b/?utm_source=chatgpt].

Antibacterial Applications

Imidazo[1,2-a]pyrazine derivatives have also been synthesized for their antibacterial properties. Novel derivatives have shown efficacy against various bacterial strains, highlighting the potential of these compounds in addressing antibiotic resistance (Prasad, 2021)[https://consensus.app/papers/design-synthesis-antibacterial-activity-prasad/567497fee80d506d8c2752a51680fa60/?utm_source=chatgpt].

Synthesis and Chemical Properties

The synthesis of imidazo[1,2-b]pyrazole derivatives involves various strategies, including multicomponent reactions and cyclization techniques. These methods enable the creation of a library of compounds for further biological evaluation (Babariya & Naliapara, 2017)[https://consensus.app/papers/acid-catalyzed-efficient-synthesis-1himidazo12b-babariya/9e50ad0b6b705f8eb8cb280e200ebaeb/?utm_source=chatgpt]. Additionally, the functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored, providing new pathways for the synthesis of potential non-classical isosteres of indole and precursors of push–pull dyes (Schwärzer et al., 2021)[https://consensus.app/papers/functionalization-1himidazo12bpyrazole-indole-schwärzer/b43154a5bbac54968b36445827eca335/?utm_source=chatgpt].

Antimicrobial and Antioxidant Activities

Imidazo[1,2-a]pyrazine derivatives have been synthesized with notable antimicrobial and antioxidant activities. These compounds have demonstrated the ability to intercalate with DNA, suggesting a mechanism for their biological effects (Singh, Luxami, & Paul, 2020)[https://consensus.app/papers/synthesis-cytotoxicity-profile-binding-hybrids-singh/a2aa3c516eed5c5ab0d5c3973f953da9/?utm_source=chatgpt].

Mécanisme D'action

Target of Action

Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins, depending on their specific structural features .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .

Biochemical Pathways

Pyrazole derivatives, in general, can influence a wide range of biochemical pathways depending on their specific targets .

Result of Action

The effects of pyrazole derivatives can range from changes in cellular signaling and function to the induction of cell death, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrazole derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-cyclobutyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-11(3-1)12-8-13-15(9-10-4-5-10)6-7-16(13)14-12/h6-8,10-11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEDBFSIWDZMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=CN(C3=C2)CC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.